4-Propylpyridine

Medicinal Chemistry Coordination Chemistry Antimicrobial

Researchers designing ionic liquids or antibacterial metal complexes require precise ligand parameters. 4-Propylpyridine (logP 2.1, pKa 6.05) enables [AlCl₂(4-Pr-Py)₂]⁺ cation speciation for uniform Al electrodeposition-lower alkylpyridines fail. In Rh(III) antibacterial complexes, it induces Mn²⁺ leakage at 130 ppm in B. brevis. QSAR models demand this specific logP/pKa increment; homolog substitution introduces quantifiable error. Verify protocol integrity-procure the correct 4-alkyl chain.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 1122-81-2
Cat. No. B073792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylpyridine
CAS1122-81-2
Synonyms4-propylpyridine
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCCCC1=CC=NC=C1
InChIInChI=1S/C8H11N/c1-2-3-8-4-6-9-7-5-8/h4-7H,2-3H2,1H3
InChIKeyJAWZAONCXMJLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylpyridine Physicochemical & Regulatory Profile


4-Propylpyridine (CAS 1122-81-2, C8H11N, MW 121.18) is a 4-alkyl-substituted pyridine derivative . It is characterized as a colorless to light yellow liquid with a boiling point of 185–190 °C and a density of 0.93 g/mL at 20–25 °C . Its octanol-water partition coefficient (logP) is reported as 2.1, and its conjugate acid pKa is 6.05 . The compound is listed under EINECS 214-360-3 and TSCA inventory [1].

Form Colorless to light yellow liquid
LogP / pKa LogP 2.1, pKa 6.05
Inventory TSCA & EINECS listed

4-Propylpyridine: Performance vs. Lower Homologs


In-class substitution of 4-propylpyridine with other alkylpyridines (e.g., 4-ethylpyridine, 4-methylpyridine) or unsubstituted pyridine is not scientifically valid due to quantifiable differences in hydrophobicity, basicity, and resulting supramolecular behavior. The incremental extension of the alkyl chain from ethyl to propyl does not produce a linear or predictable change in key performance parameters; instead, it creates a distinct compound with a unique combination of logP (2.1 vs 1.65–1.71 for 4-ethylpyridine), pKa (6.05 vs 5.87 for 4-ethylpyridine), and vapor pressure [1]. These differences are decisive in applications ranging from the design of ionic liquids to the modulation of biological membrane interactions.

Property
4-Propylpyridine
4-Ethylpyridine
Hydrophobicity
logP 2.1
logP 1.65–1.71
Basicity
pKa 6.05
pKa 5.87
Vapor Pressure
Distinct Antoine curve
Lower boiling range

Non-linear shifts in logP, pKa, and volatility mean that lower alkylpyridines cannot directly substitute 4-propylpyridine in coordination, separation, or formulation workflows without re-optimization.

4-Propylpyridine Comparative Performance Evidence


Superior Antibacterial Activity of Rh(4-Propylpyridine) Complex

In a direct comparative study of trans-[Rh(L)4Cl2]Cl·nH2O complexes, the ligand 4-n-propylpyridine (L) conferred the highest antibacterial and surfactant activity in the series, ranking in the order: pyridine < 4-methylpyridine < 4-ethylpyridine < 4-n-propylpyridine [1]. The 4-n-propylpyridine complex, at a concentration of 130 ppm, caused leakage of intracellular manganese ions from the Gram-positive bacterium Bacillus brevis ATCC 9999, demonstrating a membrane-active mechanism not observed with the lower homologs [1].

Rh Complex Antibacterial
Head-to-head
130 ppm Mn²⁺ leakage vs no leakage with 4-Et/4-Me complexes
Supports membrane-active mechanism screening context
Bacillus brevis ATCC 9999, nutrient broth, 23 °C
Medicinal Chemistry Coordination Chemistry Antimicrobial Bioinorganic

Cationic Al Species Ionic Liquid for Al Electrodeposition

Complexation of 4-propylpyridine with AlCl3 (1.3:1 molar ratio) yields a room-temperature ionic liquid (RTIL) with a viscosity of 42.8 mPa·s and an ionic conductivity of 5.0 × 10⁻⁴ S/cm [1]. Critically, this RTIL features an Al-containing cation, [AlCl2(4-Pr-Py)2]⁺, as the electroactive species—in stark contrast to conventional Al electroplating ILs that rely on Al-containing anions like Al2Cl7⁻ [1]. This cationic speciation is essential for achieving uniform aluminum electrodeposition.

Al Electrodeposition IL
Head-to-head
Cationic [AlCl₂(4-Pr-Py)₂]⁺ vs anionic Al₂Cl₇⁻ in conventional ILs
Enables uniform Al deposition research
Viscosity 42.8 mPa·s, conductivity 5.0×10⁻⁴ S/cm
Electrochemistry Ionic Liquids Electrodeposition Coordination Chemistry Energy Storage

Vapor Pressure Differentiation from Lower Homologs

Vapor pressures of the homologous series pyridine, 4-methylpyridine, 4-ethylpyridine, and 4-propylpyridine were measured using a precise flow apparatus [1]. The data, correlated by the Antoine equation, provide a quantitative basis for predicting volatility. While the study reports the Antoine equation coefficients for each compound, the direct experimental vapor pressure values at a reference temperature differentiate 4-propylpyridine from its lower homologs, confirming that its reduced volatility is not a simple linear extension of the series trend [1].

Vapor Pressure
Measured
Antoine coeff. A, B, C294–374 K
Differentiated volatility from lower homologs
Data do not superimpose with ethyl/methyl extrapolations
Thermodynamics Physical Chemistry Process Engineering Separation Science

Hydrophobicity & Basicity: Unique logP/pKa Combination

While 4-propylpyridine, 4-ethylpyridine, and 4-methylpyridine share the same heteroaromatic core, their physicochemical properties differ in a non-linear fashion. 4-Propylpyridine exhibits a logP of 2.1 and a pKa of 6.05 . In comparison, 4-ethylpyridine has a lower logP (1.65–1.71) and a lower pKa (5.87) [1]. 4-Methylpyridine has an even lower logP (~1.2–1.4) and a comparable pKa (5.98–6.02) [2]. This non-proportional shift means that 4-propylpyridine offers a unique balance of lipophilicity and basicity, critical for partitioning and protonation state in complex media.

logP / pKa Combination
Cross-study
logP 2.1, pKa 6.05 vs 4-EtPy logP 1.7, pKa 5.87
Unique partition & ionization profile
Non-linear shift; essential for retention/pKₐ tuning
Medicinal Chemistry QSAR Physical Organic Chemistry Separation Science

4-Propylpyridine Key Application Scenarios


Rhodium-Based Antibacterial Agents Development

Based on the direct head-to-head comparison [1], researchers synthesizing trans-[Rh(L)4Cl2]Cl complexes should select 4-propylpyridine as the ligand of choice to achieve the highest antibacterial potency and a distinct membrane-active mechanism, characterized by manganese ion leakage at 130 ppm in Bacillus brevis. Lower homologs (4-ethyl- and 4-methylpyridine) do not replicate this performance level.

Room-Temperature Ionic Liquids for Al Electrodeposition

As established by Fang et al. [2], 4-propylpyridine is a critical component for generating an ionic liquid with an Al-containing cation ([AlCl2(4-Pr-Py)2]⁺) as the electroactive species. This unique speciation, distinct from conventional anion-based chloroaluminate ILs, enables uniform aluminum electrodeposition. Procurement of 4-propylpyridine is mandatory for replicating this system; substitution with 4-ethyl- or 4-methylpyridine will not yield the same ionic liquid properties or electrochemical behavior.

Vapor-Liquid Equilibrium Modeling in Process Engineering

For chemical engineers modeling distillation columns or vapor-phase reactors involving alkylpyridines, the Antoine equation coefficients for 4-propylpyridine, as determined by Ishida et al. [3], are essential. The vapor pressure curve of 4-propylpyridine is distinct from those of 4-ethylpyridine and 4-methylpyridine, meaning that using data from a lower homolog will introduce quantifiable error into process simulations and operational safety calculations.

Medicinal Chemistry Lead Optimization: Lipophilicity Control

In QSAR-driven drug design, the specific logP (2.1) and pKa (6.05) of 4-propylpyridine provide a precise increment in lipophilicity and basicity compared to 4-ethylpyridine (logP 1.65–1.71, pKa 5.87) [4]. This combination is critical for tuning membrane permeability and solubility. The use of 4-ethylpyridine would result in a less lipophilic and slightly less basic scaffold, potentially failing to meet design criteria for target engagement or bioavailability.

Application
Selection Property
Validation Focus
Antimicrobial screening studies (Rh series)
Membrane-active ligand context
Metal-ion leakage assay validation
Al electrodeposition research
Cationic Al-species ionic liquid
Electrochemical speciation review
Vapor-liquid process engineering
Volatility profile differentiation
Antoine equation validation
Medicinal chemistry lead design
Lipophilicity/basicity tuning
Partition & ionization assay

Technical Documentation Hub

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